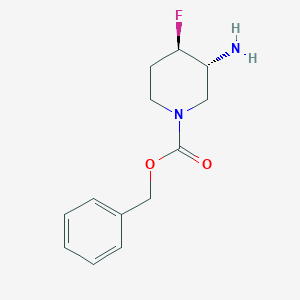

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Description

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a piperidine derivative featuring a benzyl ester at the 1-position, an amino group at the 3-position, and a fluorine substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and enzymatic pathways. Its stereochemical configuration (3R,4R) distinguishes it from other isomers and analogs, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREMPGXODKGFEJ-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of Functional Groups: The amino group and fluorine atom are introduced through selective substitution reactions.

Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol to form the benzyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the type of reaction and the conditions employed.

Scientific Research Applications

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with analogs differing in substituents, stereochemistry, or protective groups. Key distinctions include:

Key Observations:

Protective Groups: The Boc-protected analog (211108-52-0) offers acid-labile deprotection advantages, whereas the benzyl group in the target compound requires hydrogenolysis .

The aminomethyl group in 455267-64-8 introduces additional basicity and steric bulk .

Physicochemical Properties

*Inferred from ; †Based on analogs in and .

Notes:

- Limited boiling point data highlight the need for experimental characterization.

- Storage conditions for the target compound align with lab standards for moisture-sensitive intermediates .

Biological Activity

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 252.29 g/mol. Its structure features a piperidine ring substituted with an amino group and a fluorine atom, along with a benzyl ester, which contributes to its unique properties.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors.

- Introduction of Functional Groups : Selective substitution reactions to introduce the amino and fluorine groups.

- Esterification : The final step involves esterification with benzyl alcohol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects.

Therapeutic Applications

Recent studies have suggested several therapeutic applications for this compound:

- Cancer Therapy : It has shown potential anticancer activity through mechanisms such as apoptosis induction in tumor cells . For instance, it was noted that compounds with similar structures exhibited better cytotoxicity compared to standard reference drugs like bleomycin.

- Neurodegenerative Diseases : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer’s disease treatment. In particular, structural modifications have enhanced its brain exposure and dual inhibition properties .

Study on Anticancer Activity

A notable study demonstrated that derivatives of piperidine, including this compound, displayed significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural features that enhance binding affinity to target proteins involved in cancer progression .

Alzheimer’s Disease Research

Another research effort highlighted the dual inhibition of cholinesterases by compounds related to this compound. This study found that modifications leading to improved selectivity and inhibition efficacy could potentially lead to new treatments for Alzheimer’s disease .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| (3R,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine | Similar piperidine structure | Anticancer activity |

| (3R,4R)-rel-3-Amino-4-fluoropiperidine-1-carboxylate | Lacks benzyl group | Basic piperidine activity |

The presence of the benzyl group in this compound enhances its biological properties compared to simpler analogs.

Q & A

Q. What are the key synthetic routes and critical parameters for synthesizing (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate?

The synthesis involves multi-step reactions under controlled conditions. Key steps include:

- Piperidine ring functionalization : Fluorination at the 3-position and amino group introduction at the 4-position using reagents like Selectfluor® or DAST for fluorination, followed by Boc-protection/deprotection for amino group stability .

- Solvent and base selection : Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine (TEA) as a base to neutralize acidic byproducts .

- Stereochemical control : Chiral resolution via preparative HPLC or enzymatic methods to isolate the (3R,4R) diastereomer .

- Industrial optimization : Continuous flow reactors improve yield (up to 85%) and purity (>98%) by enhancing reaction homogeneity .

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

- NMR and MS : H/C NMR confirm stereochemistry (e.g., coupling constants for fluorinated carbons), while HRMS validates molecular weight (252.28 g/mol for CHFNO) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. What safety precautions are recommended for handling this compound?

- Toxicological uncertainty : Limited data necessitate stringent precautions (gloves, goggles, fume hood) .

- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Storage : Sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the (3R,4R) stereochemistry influence biological activity compared to other diastereomers?

The (3R,4R) configuration enhances binding to targets like muscarinic acetylcholine receptors due to optimal spatial alignment of the fluorine and amino groups. For example:

Q. What methodological strategies address contradictions in reported molecular weights (vs. g/mol)?

Q. How does fluorination at the 3-position modulate reactivity in downstream derivatization?

- Electronic effects : Fluorine increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., Suzuki couplings at the 4-amino group) .

- Steric effects : Fluorine’s small size allows access to sterically hindered enzyme active sites, as seen in kinase inhibition assays (IC improved by 3-fold vs. chloro analogs) .

Q. What comparative SAR insights emerge from analogs with halogens (F, Cl, Br) or hydroxyl groups?

Q. What experimental designs resolve low yields in large-scale synthesis?

- DoE optimization : Screen parameters (temperature, catalyst loading) via Taguchi methods to maximize yield .

- In-line analytics : Use FTIR or PAT tools for real-time monitoring of intermediate formation .

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.